tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16512380
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3
SMILES:
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate

CAS No.:

Cat. No.: VC16512380

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate -

Specification

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl 3-amino-4-methoxypiperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3
Standard InChI Key UVHQBZOMYULIOZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)N)OC

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate belongs to the class of N-protected piperidine derivatives. The molecular formula is C₁₁H₂₂N₂O₃, with a molar mass of 230.3 g/mol. The piperidine ring adopts a chair conformation, stabilized by the equatorial positioning of the tert-butyl carbamate group. The trans configuration of the 3-amino and 4-methoxy substituents imposes specific steric and electronic constraints, which are critical for its interactions in biological systems.

Key structural features include:

  • tert-Butyloxycarbonyl (Boc) group: A widely used protecting group for amines, enhancing solubility in organic solvents and stabilizing the molecule during synthesis.

  • Amino group (-NH₂): Positioned at C3, this group serves as a hydrogen bond donor, facilitating interactions with biological targets.

  • Methoxy group (-OCH₃): At C4, this electron-donating substituent influences the compound’s electronic profile and metabolic stability.

Synthesis and Manufacturing

The synthesis of tert-butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate typically involves multi-step reactions, leveraging both classical and modern organic methodologies.

Key Synthetic Routes

  • Ring Formation:
    The piperidine core is constructed via cyclization of acyclic precursors. For example, a Michael addition between acrylonitrile and a β-keto ester, followed by hydrogenation, yields the piperidine skeleton.

  • Functionalization:

    • Amination: Introduction of the amino group at C3 is achieved through nucleophilic substitution or reductive amination.

    • Methoxylation: The methoxy group is introduced via alkylation using methyl iodide or through demethylation of a protected hydroxyl group.

  • Boc Protection:
    The tert-butyl carbamate group is installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, typically with a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Considerations

Large-scale production employs continuous flow reactors to optimize yield and purity. Automated purification systems, including flash chromatography and crystallization, ensure compliance with pharmaceutical-grade standards.

Physicochemical Properties

The compound’s properties are dictated by its functional groups and stereochemistry:

PropertyValue/Description
Molecular Weight230.3 g/mol
Density~1.07 g/cm³
Boiling Point~306.2 °C
pKa~9.67 (basic due to the amino group)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in water

The Boc group enhances lipophilicity, making the compound amenable to organic-phase reactions. The methoxy group moderately increases metabolic stability compared to hydroxyl analogs.

Comparative Analysis with Structural Analogs

The following table highlights differences between tert-butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate and related compounds:

CompoundMolecular FormulaKey Structural DifferencesBiological Activity
Cis-4-Amino-1-Boc-3-methoxypiperidineC₁₁H₂₂N₂O₃Cis-configuration at C3 and C4Reduced protease inhibition (IC₅₀ = 5.2 µM)
trans-3-Amino-1-Boc-4-methoxypyrrolidineC₁₀H₂₀N₂O₃Five-membered pyrrolidine ringEnhanced metabolic stability (t₁/₂ = 8.2 h)
tert-Butyl (3R,4R)-3-amino-4-hydroxy-piperidine-1-carboxylateC₁₁H₂₂N₂O₃Hydroxy group instead of methoxyIncreased polarity (logP = 0.9)

The trans-configuration in the target compound optimizes steric interactions, whereas pyrrolidine analogs trade ring strain for conformational rigidity.

Challenges and Future Directions

Despite its promise, several challenges persist:

  • Stereoselective Synthesis: Current methods yield racemic mixtures, necessitating chiral resolution techniques.

  • Metabolic Stability: The methoxy group, while stabilizing, may undergo O-demethylation in vivo.

Future research should prioritize:

  • Catalytic Asymmetric Synthesis: Leveraging organocatalysts or transition-metal complexes to achieve enantiomeric excess >95%.

  • Prodrug Development: Masking the amino group to enhance bioavailability and target specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator